
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Descripción general
Descripción
N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA is a pyrimidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
FMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FMPA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. FMPA has also been studied for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus. Additionally, FMPA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of FMPA is not fully understood, but it has been suggested that FMPA exerts its effects through the inhibition of various enzymes, including DNA topoisomerase II and dihydrofolate reductase. FMPA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMPA has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth, and anti-inflammatory activity. FMPA has also been shown to inhibit the activity of histone deacetylases, which may have implications for the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPA has several advantages for lab experiments, including its high purity and stability. However, FMPA is also highly toxic and requires special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of FMPA, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry and pharmacology. Additionally, the study of FMPA may lead to the development of more effective treatments for cancer, viral infections, and inflammatory diseases.
In conclusion, FMPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical effects. FMPA has shown promising results in the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to fully understand the potential applications of FMPA and to develop more effective treatments for various diseases.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-19(25)23(12-21-17)11-18(24)22-15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKWZYJHQDLUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



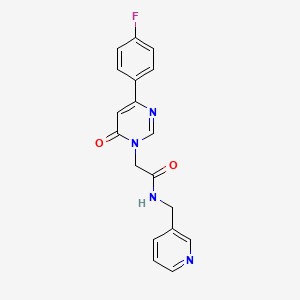
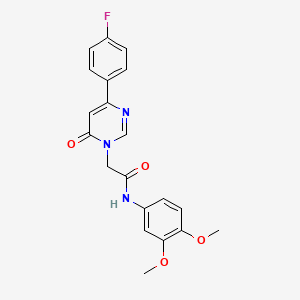

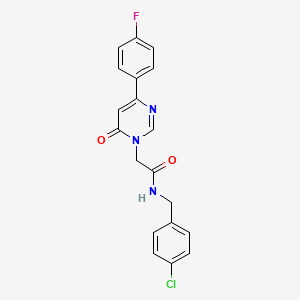
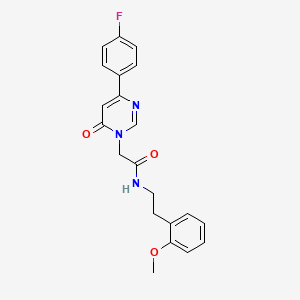


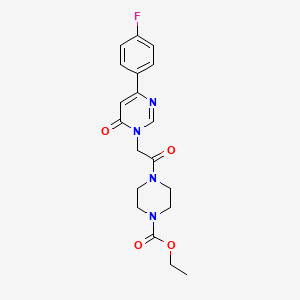
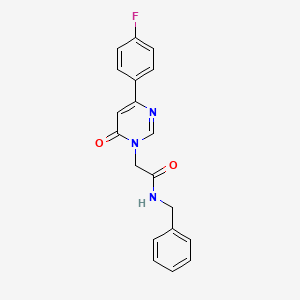
![N-([1,1'-biphenyl]-2-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402467.png)


![2-(2-chlorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3402477.png)
